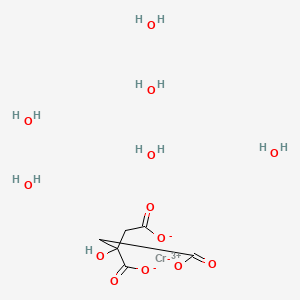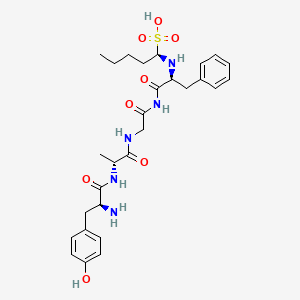
Enkephalin sulfonic acid, ala(2)-nle(5)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enkephalin sulfonic acid, ala(2)-nle(5)-, is a synthetic analog of the naturally occurring enkephalins, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and emotion in the central nervous system. Enkephalin sulfonic acid, ala(2)-nle(5)-, is designed to be more stable and potent than its natural counterparts, making it a valuable tool in scientific research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin sulfonic acid, ala(2)-nle(5)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of enkephalin sulfonic acid, ala(2)-nle(5)-, follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to achieve the desired purity levels.
化学反应分析
Types of Reactions
Enkephalin sulfonic acid, ala(2)-nle(5)-, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Standard peptide synthesis reagents like HBTU, DIC, and TFA.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.
科学研究应用
Enkephalin sulfonic acid, ala(2)-nle(5)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and emotion through opioid receptors.
Medicine: Potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of new peptide-based drugs and therapies.
作用机制
Enkephalin sulfonic acid, ala(2)-nle(5)-, exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor. This binding activates intracellular signaling pathways, leading to the modulation of pain and emotional responses. The peptide’s stability and potency make it a valuable tool for studying these pathways in detail.
相似化合物的比较
Similar Compounds
Leu-enkephalin: A naturally occurring enkephalin with a similar structure but less stability.
Met-enkephalin: Another natural enkephalin with a different amino acid sequence.
D-Ala2, D-Leu5-enkephalin (DADLE): A synthetic analog with enhanced stability and potency.
Uniqueness
Enkephalin sulfonic acid, ala(2)-nle(5)-, is unique due to its enhanced stability and potency compared to natural enkephalins. This makes it particularly useful in research and potential therapeutic applications where stability is crucial.
属性
CAS 编号 |
75829-10-6 |
|---|---|
分子式 |
C28H39N5O8S |
分子量 |
605.7 g/mol |
IUPAC 名称 |
(1R)-1-[[(2S)-1-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]pentane-1-sulfonic acid |
InChI |
InChI=1S/C28H39N5O8S/c1-3-4-10-25(42(39,40)41)32-23(16-19-8-6-5-7-9-19)28(38)33-24(35)17-30-26(36)18(2)31-27(37)22(29)15-20-11-13-21(34)14-12-20/h5-9,11-14,18,22-23,25,32,34H,3-4,10,15-17,29H2,1-2H3,(H,30,36)(H,31,37)(H,33,35,38)(H,39,40,41)/t18-,22+,23+,25-/m1/s1 |
InChI 键 |
NSDRIJPETPCTKU-CSILHSIFSA-N |
手性 SMILES |
CCCC[C@H](N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
规范 SMILES |
CCCCC(NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


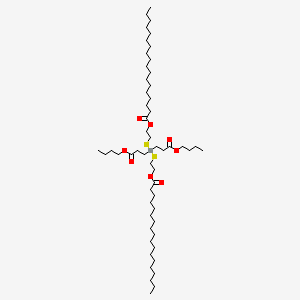
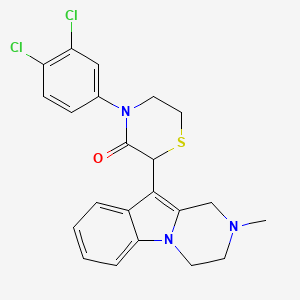
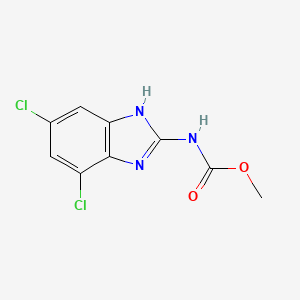
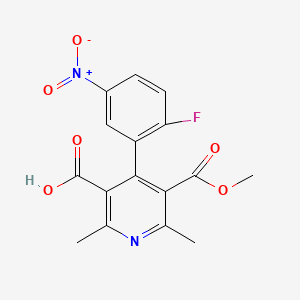
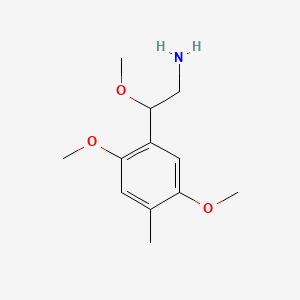
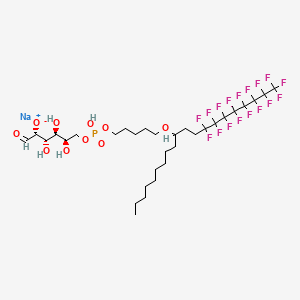

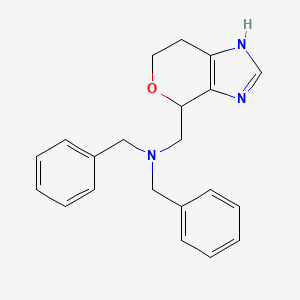
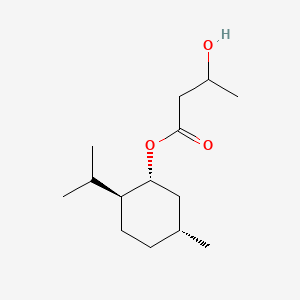


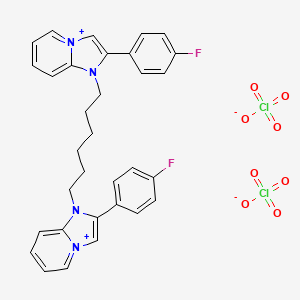
![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
